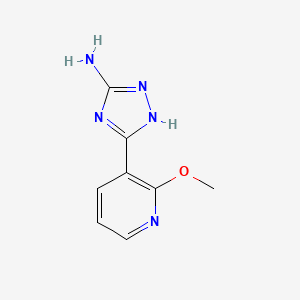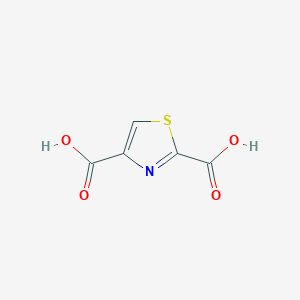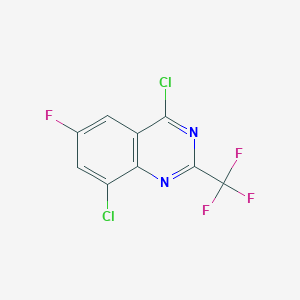
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole: is a heterocyclic compound that features a triazole ring substituted with an amino group and a methoxy-pyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Substitution Reactions: The introduction of the amino group and the methoxy-pyridyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the triazole ring with ammonia or an amine, while the methoxy-pyridyl group can be introduced through a reaction with a methoxy-pyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the creation of novel materials with specific properties.
作用機序
The mechanism of action of 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. For example, it could inhibit the activity of a particular enzyme, thereby affecting a metabolic pathway and exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-pyridyl group, which may result in different biological activities and chemical properties.
3-(2-Methoxy-3-pyridyl)-1H-1,2,4-triazole:
5-Amino-3-(2-chloro-3-pyridyl)-1H-1,2,4-triazole: Substitutes the methoxy group with a chloro group, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the amino group and the methoxy-pyridyl group in 5-Amino-3-(2-methoxy-3-pyridyl)-1H-1,2,4-triazole makes it unique compared to its similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H9N5O |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
5-(2-methoxypyridin-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O/c1-14-7-5(3-2-4-10-7)6-11-8(9)13-12-6/h2-4H,1H3,(H3,9,11,12,13) |
InChIキー |
UQPHCMZMQIZRMD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13659466.png)
![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

![2-Chloro-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13659496.png)

![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)



